molecular formula C10H15IO B13494906 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane

Cat. No.: B13494906
M. Wt: 278.13 g/mol
InChI Key: HIMLWSMPLZFAMX-UHFFFAOYSA-N
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Description

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane is a bicyclic compound featuring a bicyclo[1.1.1]pentane core substituted with an iodine atom at the 3-position and a methyl-linked oxolane (tetrahydrofuran) moiety. Its molecular formula is C₁₀H₁₅IO, with a molecular weight of 278.13 g/mol . The bicyclo[1.1.1]pentane scaffold is notable for its high strain and compact geometry, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry. The iodine substituent enhances its utility in halogen bonding and cross-coupling reactions .

Properties

Molecular Formula

C10H15IO

Molecular Weight

278.13 g/mol

IUPAC Name

3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxolane

InChI

InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)3-8-1-2-12-4-8/h8H,1-7H2

InChI Key

HIMLWSMPLZFAMX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC23CC(C2)(C3)I

Origin of Product

United States

Preparation Methods

Synthesis of 3-Iodobicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane core with iodine substitution at the 3-position is commonly prepared by radical addition of alkyl iodides to [1.1.1]propellane. For example, the reaction of [1.1.1]propellane with ethyl iodoacetate in the presence of triethylborane in diethyl ether at 0 °C yields ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate in 92% yield after 15 minutes.

Step Reagents & Conditions Yield (%) Notes
Radical addition of ethyl iodoacetate to [1.1.1]propellane BEt3 (10 mol%), Et2O, 0 °C, 15 min 92 Rapid, mild conditions
Photoredox catalysis with fac-Ir(ppy)3 Blue LED, pivalonitrile, room temp 87 Catalyst required

Research Outcomes and Optimization

Reaction Efficiency and Yield

  • Photoredox catalysis and ATRA methods provide high yields (87-92%) under mild conditions and short reaction times (minutes to hours).
  • Catalyst-free light-enabled flow synthesis allows for kilogram-scale production with ~72% isolated yield and high purity, demonstrating scalability and operational simplicity.

Purity and Structural Confirmation

  • Products are typically purified by column chromatography or crystallization.
  • Structural confirmation is achieved by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), infrared spectroscopy, and X-ray crystallography.

Reaction Conditions Impact

  • Solvent choice critically affects yield; pivalonitrile and diethyl ether are preferred solvents.
  • Presence of oxygen can influence radical initiation; some reactions require nitrogen atmosphere to prevent retardation.
  • Light irradiation is essential for catalyst-free methods; absence of light leads to negligible conversion.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Scale Notes
Photoredox catalysis fac-Ir(ppy)3, blue LED, pivalonitrile Room temp, hours 87 Milligram to gram Requires catalyst and light
ATRA with BEt3 Ethyl iodoacetate, BEt3, Et2O 0 °C to RT, 15 min 92 Milligram to gram Mild, rapid
Catalyst-free flow synthesis Alkyl iodides, light only Flow reactor, room temp 72 (isolated) Gram to kilogram Scalable, no catalyst
Multi-step patent route Borane, brominating agents, alkali iodide Mild, RT to 0 °C 39 (overall) Hundred gram scale Classical reactions, industrially viable

Chemical Reactions Analysis

Types of Reactions

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Addition Reactions: The double bonds in the bicyclo[1.1.1]pentane ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation reactions may produce oxidized forms of the compound with additional oxygen-containing groups.

Scientific Research Applications

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane involves its interaction with molecular targets through its functional groups. The iodine atom and the bicyclo[1.1.1]pentane ring can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane C₁₀H₁₅IO 278.13 Iodobicyclopentane, oxolane Bioisostere, halogen bonding
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane C₁₀H₁₅IO 278.13 Iodobicyclopentane, oxane (THP) Solubility in less polar solvents
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate C₈H₁₁IO₂ 266.08 Iodobicyclopentane, ester Ester hydrolysis, intermediates
2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetamide C₇H₁₀INO 251.07 Iodobicyclopentane, acetamide Hydrogen bonding, solubility
Key Observations:
  • Oxolane vs.
  • Functional Group Diversity : The ester group in ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate increases polarity, making it more reactive toward nucleophiles, while the acetamide in 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide enhances hydrogen-bonding capacity .

Research Findings and Data Gaps

  • Synthetic Yields: Analogous compounds like (3-iodobicyclo[1.1.1]pentan-1-yl)(pyrrolidin-1-yl)methanone are synthesized in ~82% yield via carbodiimide-mediated coupling , suggesting efficient routes for the target compound.
  • Commercial Availability : Both the target compound and 4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane are available at >95% purity from suppliers like ePharmaLeads and Enamine Ltd .

Biological Activity

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane is a synthetic organic compound that features a bicyclo[1.1.1]pentane structure with an iodine substituent and an oxolane moiety. This unique structural configuration makes it an intriguing subject for medicinal chemistry, particularly regarding its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its rigid bicyclic framework, which contributes to its unique chemical properties. The presence of the iodine atom enhances its reactivity, allowing for various substitution reactions, while the oxolane ring can undergo nucleophilic ring-opening reactions.

Structural Formula

C10H11IO\text{C}_{10}\text{H}_{11}\text{I}\text{O}

Biological Activity

Recent investigations into the biological activity of 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane have highlighted its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism and immune regulation. This inhibition has significant implications for cancer therapy, particularly in combination with immune checkpoint inhibitors.

The compound's mechanism involves binding to the heme site of IDO1, displacing the native substrate and thus inhibiting the enzyme's activity. This action can lead to enhanced immune responses against tumors.

Study 1: IDO1 Inhibition

A study published in Nature reported the discovery of a class of IDO1 inhibitors featuring bicyclo[1.1.1]pentane motifs, including derivatives like 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane. The findings indicated that these compounds exhibited excellent potency and selectivity against IDO1, with favorable pharmacokinetic profiles that support oral bioavailability .

CompoundPotency (IC50)Oral BioavailabilitySelectivity
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane20 nMHighHigh
Control Compound50 nMModerateLow

Study 2: Enantioselective Functionalization

Research has demonstrated that bicyclo[1.1.1]pentanes can undergo enantioselective C–H functionalization, allowing for targeted modifications that enhance their biological activity . This functionalization is crucial for optimizing the pharmacological properties of compounds like 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane.

Synthesis and Applications

The synthesis of 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane typically involves a light-enabled reaction between alkyl iodides and propellane, leading to high-purity products suitable for further functionalization . This efficient synthetic route is advantageous for scaling up production for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or radical pathways. For example, nucleophilic displacement of iodine in 3-iodobicyclo[1.1.1]pentane derivatives with oxolane-containing reagents can yield the target compound. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and stability of the strained bicyclic core.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or radical initiators (e.g., AIBN) may accelerate reactions .
  • Yields : Reported yields range from 40–70%, depending on steric hindrance and purity of intermediates .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane?

  • Methodological Answer :

  • ¹³C-NMR : The bicyclo[1.1.1]pentane core shows distinct signals for bridgehead carbons (δ 40–50 ppm) and iodinated carbons (δ 20–30 ppm). The oxolane ring exhibits resonances at δ 60–70 ppm (C-O) and δ 25–35 ppm (CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with isotopic patterns characteristic of iodine (e.g., m/z 322.0 for C₁₀H₁₄IO) .

Q. What are the primary reactivity trends of the iodinated bicyclo[1.1.1]pentane core in cross-coupling reactions?

  • Methodological Answer : The iodine atom undergoes:

  • Nucleophilic substitution : With amines, alkoxides, or thiols under mild conditions.
  • Radical reactions : Initiated by light or heat, leading to C–C bond formation with alkenes/alkynes.
  • Limitations : Steric hindrance from the bicyclic structure may reduce reactivity with bulky nucleophiles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for iodine displacement in bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • DFT Studies : Calculate activation barriers for SN2 vs. radical pathways. For example, the trifluoromethyl substituent in analogous compounds reduces reactivity due to electron-withdrawing effects, favoring radical mechanisms over ionic pathways .
  • Kinetic Isotope Effects (KIE) : Probe transition states using deuterated analogs to distinguish between mechanisms .

Q. What strategies mitigate steric challenges during functionalization of the bicyclo[1.1.1]pentane scaffold?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyl carbamates or esters to temporarily block reactive sites, enabling selective modification of the iodine or oxolane moieties .
  • Microwave-Assisted Synthesis : Enhances reaction rates by reducing steric kinetic traps .

Q. How does the oxolane ring influence the compound’s bioactivity compared to other bicyclo[1.1.1]pentane esters?

  • Methodological Answer :

  • Comparative SAR Studies : Replace oxolane with other esters (e.g., 2,2-dimethylpropanoate) and assess binding to targets like enzymes or receptors.
  • Data : Oxolane’s oxygen atoms may enhance solubility and hydrogen-bonding interactions, as seen in analogs with improved blood-brain barrier penetration .

Q. What experimental approaches validate the formation of radical intermediates during functionalization?

  • Methodological Answer :

  • EPR Spectroscopy : Detect transient radicals using spin traps (e.g., TEMPO).
  • Radical Clocks : Use cyclopropane derivatives to measure radical lifetimes via ring-opening kinetics .

Data Contradiction Analysis

Q. Why do some studies report low yields in Suzuki-Miyaura couplings involving 3-iodobicyclo[1.1.1]pentanes?

  • Methodological Answer :

  • Steric vs. Electronic Effects : The bicyclic core’s rigidity limits access to palladium catalysts. Use smaller ligands (e.g., SPhos) and higher temperatures (80–100°C) to improve turnover .
  • Alternative Methods : Nickel-catalyzed couplings may offer better compatibility with strained systems .

Comparative Structural Analysis

Q. How does 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane compare to non-iodinated bicyclo[1.1.1]pentane derivatives in material science applications?

  • Methodological Answer :

  • Thermal Stability : Iodine increases molecular weight and polarizability, enhancing thermal stability (TGA data shows decomposition >200°C vs. 150°C for non-iodinated analogs).
  • Crystallography : Iodine’s heavy atom effect facilitates crystal structure determination via X-ray diffraction .

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